2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenoxy)-N-(3-nitrophenyl)acetamide
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Overview
Description
2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenoxy)-N-(3-nitrophenyl)acetamide is a complex organic compound that features a chromen-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenoxy)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. The process may start with the formation of the chromen-4-one core, followed by functionalization steps to introduce the amino, cyano, and phenoxy groups. The final step usually involves the acylation of the phenoxy group with N-(3-nitrophenyl)acetamide under specific reaction conditions such as the use of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenoxy)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenoxy)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromen-4-one derivatives and phenoxyacetamide derivatives. These compounds share structural similarities but may differ in their functional groups and overall bioactivity.
Uniqueness
The uniqueness of 2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenoxy)-N-(3-nitrophenyl)acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other related compounds.
Properties
Molecular Formula |
C26H24N4O6 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
2-[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromen-4-yl)phenoxy]-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C26H24N4O6/c1-26(2)11-20(31)24-21(12-26)36-25(28)19(13-27)23(24)15-6-8-18(9-7-15)35-14-22(32)29-16-4-3-5-17(10-16)30(33)34/h3-10,23H,11-12,14,28H2,1-2H3,(H,29,32) |
InChI Key |
ZKBXGTKYJJRGAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
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